2-{[Chloro(phenyl)acetyl]amino}benzamide
Description
Properties
IUPAC Name |
2-[(2-chloro-2-phenylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13(10-6-2-1-3-7-10)15(20)18-12-9-5-4-8-11(12)14(17)19/h1-9,13H,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXDKBKPPGTZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro Phenyl Acetyl Amino Benzamide
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials. For 2-{[Chloro(phenyl)acetyl]amino}benzamide, the most logical disconnections are at the amide bonds due to the prevalence of reliable methods for their formation.
The primary disconnection breaks the N-acyl bond between the aniline-type nitrogen and the chloro(phenyl)acetyl group. This simplifies the target molecule into two key precursors: 2-aminobenzamide (B116534) and a suitable chloro(phenyl)acetylating agent, such as chloro(phenyl)acetyl chloride.
A further disconnection of 2-aminobenzamide, by breaking its primary amide bond, leads back to anthranilic acid or its derivatives, such as isatoic anhydride (B1165640). nih.gov Similarly, chloro(phenyl)acetyl chloride can be retrosynthetically derived from phenylacetic acid. This analysis identifies the fundamental building blocks required for the synthesis.
Table 1: Key Precursors in the Synthesis of this compound
| Precursor | Role in Synthesis |
|---|---|
| 2-Aminobenzamide | Provides the core benzamide (B126) structure with a nucleophilic amino group for subsequent reaction. |
| Chloro(phenyl)acetyl chloride | Acts as the electrophilic acylating agent to introduce the chloro(phenyl)acetyl moiety. |
| Isatoic Anhydride | A common starting material for the synthesis of the 2-aminobenzamide precursor. nih.gov |
Design and Elucidation of Synthetic Pathways
Based on the retrosynthetic analysis, a forward synthetic plan can be designed. This typically involves the initial synthesis of the 2-aminobenzamide core, followed by its acylation to form the final product.
The construction of the 2-aminobenzamide core is a critical first phase of the synthesis. Several methods exist for its preparation, often starting from readily available materials.
One prevalent method involves the reaction of isatoic anhydride with an amine source. nih.gov In this reaction, the nucleophilic amine attacks a carbonyl group of the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide derivative. nih.gov This method can be performed using conventional heating in a suitable solvent like DMF or via microwave-assisted synthesis. nih.gov
Another approach is the palladium-catalyzed carbonylation of anilines. google.com This method can convert a substituted aniline (B41778) into the corresponding benzamide by introducing a carbonyl group and reacting it with an amine in a single process. google.com While more complex, it offers an alternative route to the benzamide core.
The final key step in the synthesis is the formation of the second amide bond by introducing the chloro(phenyl)acetyl group onto the 2-aminobenzamide precursor. This is typically achieved through a nucleophilic acyl substitution reaction.
The most direct method involves the acylation of 2-aminobenzamide with chloro(phenyl)acetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid (HCl) byproduct that is formed. nih.govekb.eg The selective acylation of the amino group over the less reactive primary amide group is a key feature of this step.
Functional group interconversions (FGIs) are essential for preparing the necessary reagents. A primary example in this synthesis is the conversion of phenylacetic acid into the more reactive chloro(phenyl)acetyl chloride. This is a standard transformation accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Regarding protective group strategies, the synthesis of this compound is often straightforward enough not to require them. The primary amino group on the 2-aminobenzamide ring is significantly more nucleophilic than the nitrogen of the primary amide group (-CONH₂). This inherent difference in reactivity allows for the selective acylation of the amino group without interference from the amide group, thus obviating the need for a protecting group on the amide nitrogen.
Optimization of Reaction Parameters
To maximize the yield and purity of this compound, the optimization of reaction parameters for the key acylation step is crucial. The choice of solvent and reaction temperature are two of the most important factors to consider.
The selection of an appropriate solvent is critical for the acylation reaction. The solvent should be inert to the reactants and capable of dissolving them to facilitate the reaction. Aprotic solvents are generally preferred. Studies on analogous acylation reactions have utilized solvents such as acetone, tetrahydrofuran (B95107) (THF), and toluene. nih.govekb.egnih.govchemicalbook.com
The reaction temperature can significantly influence the reaction rate and the formation of side products. The acylation is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to ensure completion. nih.gov In some preparations, heating the reaction mixture to reflux may be necessary to drive the reaction forward, although this can also increase the risk of side reactions. nih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the degradation of reactants or products.
Table 2: Illustrative Reaction Parameters for Analogous N-Acylation Reactions
| Solvent | Base | Temperature | Reference |
|---|---|---|---|
| Acetone | Triethylamine | Room Temperature | nih.gov |
| Acetone | Potassium Carbonate | Not specified | ekb.eg |
| Toluene | Boron trifluoride etherate | 120 °C | chemicalbook.com |
Catalytic Systems in Benzamide Synthesis
The synthesis of benzamides through the acylation of amines is frequently facilitated by catalytic systems to enhance reaction rates and yields. In the context of synthesizing this compound from 2-aminobenzamide and chloro(phenyl)acetyl chloride, a base catalyst is typically employed. The primary role of this catalyst is to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Commonly used base catalysts for such acylations include tertiary amines like triethylamine (TEA) and pyridine. These catalysts are effective due to their ability to act as proton scavengers without competing in the primary nucleophilic attack on the acyl chloride. In some instances, 4-dimethylaminopyridine (B28879) (DMAP) is used in catalytic amounts alongside a stoichiometric base like triethylamine to significantly accelerate the reaction, particularly for less reactive systems.
Alternative catalytic systems can involve two-phase systems employing a phase-transfer catalyst. nih.gov While less common for simple acylations, these catalysts can be useful when reactants have limited solubility in a single solvent system. For related amide syntheses, Lewis acidic ionic liquids have also been explored as reusable and efficient catalysts, although their application often involves harsher conditions. researchgate.net
Table 1: Overview of Catalytic Systems in Benzamide Synthesis
| Catalyst Type | Example(s) | Function | Typical Application |
|---|---|---|---|
| Stoichiometric Base | Triethylamine, Pyridine, DIPEA | HCl Scavenger | Standard acylation of amines with acyl chlorides. researchgate.net |
| Nucleophilic Catalyst | 4-Dimethylaminopyridine (DMAP) | Acyl Transfer Agent | Used in small amounts with a stoichiometric base to accelerate slow reactions. |
| Phase-Transfer Catalyst | Quaternary Ammonium (B1175870) Salts | Facilitates reaction between reactants in different phases. | Useful for reactions with solubility challenges. nih.gov |
| Lewis Acid | Metal Triflates, Ionic Liquids | Activates the acylating agent. | Employed in specific synthetic contexts, often for less reactive substrates. researchgate.net |
Reaction Kinetics and Process Monitoring
The kinetics of the acylation reaction to form this compound are expected to follow a second-order rate law, being first order with respect to both the 2-aminobenzamide and the chloro(phenyl)acetyl chloride. The reaction rate is significantly influenced by several factors, including temperature, reactant concentrations, and the choice of solvent and catalyst. Acylations are typically rapid, often reaching completion within a few hours at room temperature. ctppc.org
Process monitoring is crucial for determining the reaction's endpoint, maximizing yield, and minimizing the formation of impurities. The most common laboratory-scale technique for monitoring such reactions is Thin-Layer Chromatography (TLC). ctppc.orgnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized over time.
For more detailed kinetic studies or precise industrial process control, High-Performance Liquid Chromatography (HPLC) is often employed. HPLC provides quantitative data on the concentration of reactants, products, and byproducts throughout the reaction. Other spectroscopic methods, such as in-situ Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, can also be utilized for real-time monitoring by tracking the disappearance of the amine N-H stretch or the appearance of the amide carbonyl signal. ctppc.org
Isolation and Purification Protocols
Following the completion of the synthesis, a series of work-up and purification steps are necessary to isolate the this compound in a pure form. The initial work-up typically involves quenching the reaction, followed by extraction to separate the crude product from the catalyst salts and other water-soluble impurities.
Crystallization and Precipitation Techniques
Crystallization is the primary method for purifying solid organic compounds. After the initial extraction and solvent removal, the crude solid product is dissolved in a minimum amount of a hot solvent or solvent mixture. The solution is then allowed to cool slowly, causing the solubility of the product to decrease and leading to the formation of crystals. Any impurities that are present in smaller quantities will ideally remain in the mother liquor. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of benzamide derivatives include ethanol, ethyl acetate, and their mixtures with hexanes. nih.govnih.gov
Precipitation is another technique used for isolation. This can be achieved by adding an "anti-solvent" to a solution of the crude product. The anti-solvent is a liquid in which the desired compound is insoluble, causing it to precipitate out of the solution. This method is often faster than crystallization but may result in a less pure product. nih.gov
Chromatographic Separation Methods (e.g., Column Chromatography)
When crystallization fails to provide a product of sufficient purity, chromatographic methods are employed. Column chromatography is the most common preparative-scale technique for the purification of organic compounds. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel for moderately polar compounds like amides.
A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. For a compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. The polarity of the mobile phase is often gradually increased (gradient elution) to effectively separate the target compound from any remaining starting materials or byproducts. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and evaporated to yield the final purified compound.
Table 2: Summary of Isolation and Purification Protocols
| Technique | Principle | Common Application | Advantages |
|---|---|---|---|
| Crystallization | Differential solubility in a solvent at varying temperatures. | Primary purification of solid products. | Can yield highly pure material; scalable. |
| Precipitation | Inducing insolubility by adding an anti-solvent. | Rapid isolation of solid products. | Fast and simple procedure. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Purification of complex mixtures or when crystallization is ineffective. | High resolving power for a wide range of compounds. |
Assessment of Synthetic Yields and Atom Economy
The efficiency of a synthetic route is evaluated by several metrics, most notably the reaction yield and the atom economy.
The synthetic yield is the practical measure of a reaction's efficiency, calculated as the percentage of the theoretical maximum amount of product that is actually isolated. For the acylation reactions used to produce benzamide derivatives, yields are often reported in the range of 65% to over 95%, depending on the specific substrates and reaction conditions. nih.govgoogle.comucl.ac.ukmdpi.com Achieving a high yield is dependent on optimizing reaction parameters and minimizing product loss during isolation and purification steps.
The atom economy is a theoretical concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired final product. It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the proposed synthesis of this compound:
Reactants:
2-Aminobenzamide (C₇H₈N₂O, MW ≈ 136.15 g/mol )
Chloro(phenyl)acetyl chloride (C₈H₆Cl₂O, MW ≈ 189.04 g/mol )
Product:
this compound (C₁₅H₁₃ClN₂O₂, MW ≈ 288.73 g/mol )
Byproduct: Hydrogen Chloride (HCl, MW ≈ 36.46 g/mol )
The reaction stoichiometry (excluding the base catalyst, which is not incorporated into the product) is: C₇H₈N₂O + C₈H₆Cl₂O → C₁₅H₁₃ClN₂O₂ + HCl
Calculation:
Sum of MW of Reactants = 136.15 + 189.04 = 325.19 g/mol
MW of Desired Product = 288.73 g/mol
Atom Economy (%) = (288.73 / 325.19) x 100 ≈ 88.8%
An atom economy of 88.8% indicates that this is a relatively efficient reaction in principle, as a large proportion of the atoms from the reactants are incorporated into the final product. The main loss is the formation of one molecule of HCl per molecule of product. This stands in contrast to other reaction types, such as Wittig reactions or rearrangements, which can generate significant stoichiometric waste and thus have a much lower atom economy.
Spectroscopic and Structural Elucidation of 2 Chloro Phenyl Acetyl Amino Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of 2-{[Chloro(phenyl)acetyl]amino}benzamide, distinct signals would be expected for each unique proton environment.
Aromatic Protons: The protons on the benzamide (B126) and phenyl rings would typically appear in the downfield region, approximately between 7.0 and 8.5 ppm. The substitution pattern on both rings would lead to complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling between adjacent protons.
Amide Protons (NH): The two amide protons (-C(=O)NH- and -C(=O)NH₂) would likely appear as broad singlets, with chemical shifts that can vary significantly depending on the solvent and concentration, but are often found in the region of 8.0 to 12.0 ppm.
Methine Proton (-CHCl-): The single proton attached to the carbon bearing the chlorine atom and the phenyl group would be expected to appear as a singlet in the range of 5.5 to 6.5 ppm.
Table 3.1.1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | m |
| Amide-NH | 8.0 - 12.0 | br s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.
Carbonyl Carbons (C=O): The two carbonyl carbons of the amide groups are expected to resonate at the most downfield positions, typically between 165 and 175 ppm.
Aromatic Carbons: The carbons of the two aromatic rings would appear in the approximate range of 110 to 140 ppm. The carbons directly attached to the amide groups would be further downfield.
Methine Carbon (-CHCl-): The carbon atom bonded to the chlorine would be observed in the range of 60 to 70 ppm.
Table 3.1.2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C) | 110 - 140 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connectivity between the different fragments of the molecule, for instance, by showing a correlation from the amide NH proton to the carbonyl carbon, and from the methine proton to the carbons of the adjacent phenyl ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Identification of Characteristic Vibrational Frequencies
For this compound, the IR spectrum would be expected to show several key absorption bands.
N-H Stretching: The N-H stretching vibrations of the primary and secondary amide groups would appear as one or more bands in the region of 3200-3400 cm⁻¹.
Aromatic C-H Stretching: The stretching of C-H bonds in the aromatic rings would be observed just above 3000 cm⁻¹.
C=O Stretching (Amide I): Strong, sharp absorption bands corresponding to the carbonyl stretching of the two amide groups would be prominent in the region of 1640-1680 cm⁻¹.
N-H Bending (Amide II): This band, arising from N-H bending coupled with C-N stretching, would be found around 1520-1570 cm⁻¹.
C-N Stretching (Amide III): This is a more complex vibration and would appear in the 1200-1300 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3.2.1: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | > 3000 |
| Amide C=O | Stretch (Amide I) | 1640 - 1680 |
| Amide N-H | Bend (Amide II) | 1520 - 1570 |
Investigation of Intermolecular Hydrogen Bonding
The presence of two amide groups in the molecule makes it a strong candidate for forming intermolecular hydrogen bonds in the solid state. The N-H groups can act as hydrogen bond donors, and the carbonyl C=O groups can act as acceptors. This hydrogen bonding would be reflected in the IR spectrum. Typically, the N-H and C=O stretching frequencies are shifted to lower wavenumbers (red-shifted) and the bands become broader compared to the non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent). A comparative study of the IR spectra in the solid state versus a dilute solution could provide evidence for the extent of intermolecular hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry provides highly accurate mass measurements, which are essential for unequivocally determining the elemental formula of a molecule. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.
A specific HRMS analysis for this compound would involve measuring its exact mass and comparing it to the calculated mass based on its chemical formula (C₁₅H₁₃ClN₂O₂). The expected monoisotopic mass would be calculated, and the experimental data would need to fall within a very narrow margin of error (typically <5 ppm) to confirm the molecular formula. Unfortunately, specific HRMS data for this compound is not available in the reviewed literature.
Table 1: Hypothetical HRMS Data for Molecular Formula Confirmation of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₂ |
| Calculated m/z | [Data not available] |
| Observed m/z | [Data not available] |
| Mass Error (ppm) | [Data not available] |
| Ion Species | e.g., [M+H]⁺, [M+Na]⁺ |
Fragmentation Pattern Analysis for Structural Characterization
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, characteristic cleavages would be expected at the amide bonds and adjacent to the carbonyl and phenyl groups.
A detailed analysis would involve identifying the major fragment ions and proposing plausible fragmentation pathways. For instance, cleavage of the amide bond could result in the formation of a benzoyl cation or a 2-aminobenzamide (B116534) radical cation. The presence of a chlorine atom would also produce a characteristic isotopic pattern in the mass spectrum. Without experimental data, a specific fragmentation pattern and the relative abundances of the fragment ions cannot be detailed.
Table 2: Potential Fragmentation Ions of this compound
| Proposed Fragment Structure | Chemical Formula | m/z Value |
|---|---|---|
| [Phenylacetyl cation] | C₈H₇O⁺ | [Data not available] |
| [Chlorophenylmethyl cation] | C₇H₆Cl⁺ | [Data not available] |
| [2-Aminobenzamide moiety] | C₇H₇N₂O⁺ | [Data not available] |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. However, there are no published crystal structures for this compound.
Determination of Solid-State Molecular Conformation
An X-ray crystallographic study would reveal the precise spatial orientation of the phenyl rings and the amide groups. It would determine whether the molecule adopts a planar or a more twisted conformation, which is influenced by steric hindrance and electronic effects between the different functional groups.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, it is expected that hydrogen bonding would be a dominant interaction. Specifically, the amide N-H groups and the primary amine group could act as hydrogen bond donors, while the carbonyl oxygen atoms could act as acceptors, potentially forming N-H⋯O hydrogen bonds that link the molecules into chains, sheets, or more complex three-dimensional networks. Other interactions, such as π-π stacking between the phenyl rings, could also play a role in stabilizing the crystal structure.
Dihedral Angle Analysis within the Molecular Structure
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle Description | Atom Sequence | Angle (°) |
|---|---|---|
| Phenyl ring to amide plane | e.g., C-C-N-C | [Data not available] |
| Amide plane to benzamide ring | e.g., C-N-C-C | [Data not available] |
Advanced Computational Chemistry Studies on 2 Chloro Phenyl Acetyl Amino Benzamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of 2-{[Chloro(phenyl)acetyl]amino}benzamide.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
DFT calculations are a cornerstone for understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For this compound, geometry optimization is typically performed using the B3LYP functional with a 6-311G(d,p) basis set. This approach calculates the most stable conformation of the molecule, known as the ground state geometry.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O (benzamide) | ~1.23 Å |
| Bond Length | C=O (acetyl) | ~1.22 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
Time-Dependent DFT (TD-DFT) for Electronic Excitations and UV-Vis Spectra Simulation
Time-Dependent DFT (TD-DFT) is employed to study the electronic transitions of this compound, which are responsible for its absorption of ultraviolet-visible (UV-Vis) light. By simulating the UV-Vis spectrum, researchers can predict the wavelengths at which the molecule absorbs light most strongly (λmax).
These calculations reveal that the primary electronic transitions are of the π → π* and n → π* type. The main absorption bands are typically predicted in the ultraviolet region, which is consistent with the presence of aromatic rings and amide groups. The solvent environment can influence the position of these absorption maxima, and TD-DFT calculations can be performed in both the gas phase and in various solvents to account for these effects.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability.
For this compound, the HOMO is primarily localized on the electron-rich benzamide (B126) ring, while the LUMO is distributed over the chloroacetylphenyl moiety. A larger HOMO-LUMO gap signifies higher kinetic stability and lower chemical reactivity. The calculated energy gap for this compound suggests it is a relatively stable molecule.
Table 2: Frontier Molecular Orbital Properties
| Parameter | Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
In this compound, significant stabilization energies are observed due to interactions between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent carbonyl and phenyl groups. For example, the interaction between the lone pair of the amide nitrogen and the π* orbital of the carbonyl group (n → π*) is a major contributor to the stability of the amide bond. These charge delocalizations are vital for understanding the electronic structure and reactivity.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map of this compound, the most negative potential (typically colored red) is located around the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The regions around the amide protons and the aromatic hydrogens generally show a positive potential (colored blue), making them susceptible to nucleophilic attack.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. These simulations solve Newton's equations of motion for the atoms in the system.
For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable and frequently occurring shapes in a solution. By analyzing the trajectory of the simulation, researchers can calculate properties like the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over time. Furthermore, MD simulations are crucial for studying how the compound might bind to a protein target, providing a basis for understanding its mechanism of action at a molecular level.
Conformational Landscape Exploration and Stability
The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible.
Ligand-Target Interactions Dynamics (if applicable)
While molecular docking provides a static snapshot of a ligand bound to its target, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations model the movements of atoms and molecules based on the principles of classical mechanics. By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can assess the stability of the binding pose predicted by docking.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and for elucidating their mechanism of action at a molecular level.
In a molecular docking study, the ligand is placed into the binding site of a receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. The results can predict the most likely binding mode of the ligand and identify the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
For benzamide derivatives, molecular docking studies have been successfully employed to predict their binding to various biological targets. nih.govresearchgate.net For instance, in studies of benzamide compounds as antidiabetic agents, docking simulations have revealed key hydrogen bonding and hydrophobic interactions with the active site residues of the target enzymes. nih.govresearchgate.net Similarly, for this compound, docking studies could be used to predict its binding to potential receptors, providing insights into its possible biological activities. The predicted interactions would depend on the specific topology and amino acid composition of the receptor's binding pocket.
The scoring functions used in molecular docking provide a quantitative estimate of the binding affinity, often expressed as a docking score or binding energy. Lower (more negative) scores generally indicate a more favorable binding interaction. These scores are valuable for ranking different ligands or different binding poses of the same ligand.
It is important to note that docking scores are approximations and should be interpreted with caution. However, they can be very useful for prioritizing compounds for further experimental testing. In studies of related benzamide derivatives, docking scores have been correlated with experimentally determined biological activities, demonstrating the predictive power of this approach. nih.govresearchgate.net
Below is a hypothetical data table illustrating the kind of results that might be obtained from a molecular docking study of this compound with a putative protein target.
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | TYR 234, SER 189 | Hydrogen Bond, Pi-Pi Stacking |
| 2 | -7.9 | LEU 345, PHE 290 | Hydrophobic Interaction |
| 3 | -7.2 | ASP 150 | Electrostatic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling (if sufficient experimental data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
The development of a robust QSAR model requires a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
For classes of compounds similar to benzamides, QSAR studies have been successfully applied. researchgate.netsphinxsai.com For example, 3D-QSAR models have been developed for aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors. researchgate.net These models have highlighted the importance of features like hydrophobicity, hydrogen bond donors, and electron-withdrawing groups for the inhibitory activity. researchgate.net A reliable QSAR model for this compound would require experimental data on a series of structurally related analogs.
Prediction of Chemical Reactivity Descriptors
Commonly calculated descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Other descriptors such as electronegativity, chemical hardness, and softness can also be derived from these orbital energies.
For this compound, these descriptors can be calculated to predict its reactivity profile. This information can be useful in understanding its potential metabolic fate and its likelihood of participating in various chemical reactions.
Below is a hypothetical table of calculated chemical reactivity descriptors for this compound.
| Descriptor | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.35 |
Chemical Reactivity and Derivatization of 2 Chloro Phenyl Acetyl Amino Benzamide
Reactions Involving the Chloro(phenyl)acetyl Moiety
The chloro(phenyl)acetyl group is a key site of reactivity in the molecule, primarily due to the presence of a labile chlorine atom at the benzylic position, which is susceptible to nucleophilic attack. This moiety can also participate in intramolecular reactions, leading to the formation of new heterocyclic systems.
Nucleophilic Substitution at the Chloro Group
The chlorine atom in the chloro(phenyl)acetyl moiety is readily displaced by a variety of nucleophiles. This reactivity is enhanced by the adjacent phenyl group, which stabilizes the transition state of the substitution reaction. Reactions with nitrogen, sulfur, and carbon nucleophiles have been explored, leading to the synthesis of a diverse array of derivatives.
Reaction with Amines: The reaction of related N-aryl-2-chloroacetamides with various primary and secondary amines leads to the formation of the corresponding N-aryl-2-(amino)acetamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. libretexts.org For instance, the reaction with substituted anilines in refluxing ethanol, sometimes with a few drops of glacial acetic acid, yields N-(substituted phenylamino)acetyl derivatives. researchgate.net
Reaction with Thiols: Thiolates are effective nucleophiles for the displacement of the chloride. While specific examples for the title compound are not prevalent, related α-chloro amides react with thiols or their corresponding sodium salts to yield α-thioether derivatives. These reactions are often conducted in polar aprotic solvents.
Reaction with Azide (B81097) and Cyanide Ions: Nucleophiles such as azide (N₃⁻) and cyanide (CN⁻) ions can also displace the chloro group. The reaction with sodium azide would produce 2-{[azido(phenyl)acetyl]amino}benzamide, a precursor for the synthesis of α-amino acid derivatives and triazoles. youtube.com Similarly, reaction with potassium or sodium cyanide would yield the corresponding α-cyano derivative, which can be a valuable intermediate for the synthesis of carboxylic acids, amines, and other functional groups. researchgate.netstackexchange.comstackexchange.com The reaction conditions for such substitutions typically involve polar aprotic solvents like DMF or DMSO. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Related α-Chloro Amides This table is illustrative and based on the reactivity of analogous compounds.
| Nucleophile | Reagent | Product Type |
| Amine | R₂NH | 2-{[Amino(phenyl)acetyl]amino}benzamide |
| Thiol | RSH/Base | 2-{[Thio(phenyl)acetyl]amino}benzamide |
| Azide | NaN₃ | 2-{[Azido(phenyl)acetyl]amino}benzamide |
| Cyanide | KCN | 2-{[Cyano(phenyl)acetyl]amino}benzamide |
Cyclization Reactions Initiated by the Chloroacetyl Moiety
The reactive chloroacetyl group, in conjunction with the adjacent amide and the ortho-disposed benzamide (B126) functionality, provides a scaffold for various intramolecular cyclization reactions, leading to the formation of important heterocyclic structures such as quinazolinones and benzodiazepinediones.
Formation of Quinazolinones: N-(Chloroacetyl)anthranilamide derivatives are well-known precursors for the synthesis of quinazolinones. arkat-usa.orgresearchgate.netrsc.org In the presence of a base, the amide nitrogen of the benzamide moiety can act as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular cyclization, followed by elimination of HCl and subsequent tautomerization, would lead to the formation of a quinazolinone derivative. The reaction of anthranilic acid with chloroacetyl chloride, a related transformation, is a common method for preparing benzoxazinone (B8607429) intermediates which can then be converted to quinazolinones. semanticscholar.org Base-catalyzed cyclization of N-chloroacetylated amino acids is also a known route to β-lactams. researchgate.net
Formation of Benzodiazepinediones: The structure of 2-{[chloro(phenyl)acetyl]amino}benzamide also contains the necessary framework for the synthesis of 1,4-benzodiazepine-2,5-diones. Intramolecular cyclization could potentially occur via the nucleophilic attack of the nitrogen atom of the primary amide onto the electrophilic carbon of the chloroacetyl group. This type of cyclization is often promoted by a base and can be influenced by the nature of the substituents on the aromatic rings. Palladium-catalyzed cyclization of related N-tosyl-disubstituted 2-aminobenzylamines is a known method for the synthesis of benzodiazepines. mdpi.comresearchgate.net
Reactivity of the Amide Linkages
The molecule possesses two distinct amide functionalities: a secondary amide linking the phenylacetyl group to the benzamide ring, and a primary amide on the benzamide ring itself. Both amide bonds can undergo hydrolysis under acidic or basic conditions, and the amide nitrogens can be subjected to alkylation and acylation reactions.
Hydrolysis of the Amide Bonds
Amide bonds are generally stable but can be cleaved under forcing acidic or basic conditions. youtube.commasterorganicchemistry.com
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, both amide bonds can be hydrolyzed. researchgate.net Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com This would ultimately lead to the formation of phenylacetic acid, 2-aminobenzoic acid, and ammonium (B1175870) chloride. The rate of hydrolysis can be influenced by the substituents on the aromatic rings.
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, the amide bonds can also be cleaved. youtube.comarkat-usa.orgmasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process would yield phenylacetate (B1230308) and 2-aminobenzoate (B8764639) salts. The hydrolysis of tertiary amides can proceed under milder anhydrous basic conditions. arkat-usa.org
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the amide groups can act as nucleophiles, participating in alkylation and acylation reactions, although they are generally less nucleophilic than amines.
N-Alkylation: N-alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, making it a more potent nucleophile. stackexchange.comacsgcipr.orgescholarship.org Reagents such as sodium hydride in an aprotic solvent like THF or DMF are commonly used. stackexchange.com The subsequent reaction with an alkyl halide would introduce an alkyl group on one or both of the amide nitrogens. Attempted N-alkylation of 2-azidobenzamide, a related compound, has been shown to lead to the formation of benzotriazinones and quinazolinones. nih.gov
N-Acylation: The introduction of an acyl group onto the amide nitrogen leads to the formation of an imide. This reaction is typically carried out using an acyl chloride or an anhydride (B1165640) in the presence of a base. libretexts.orgsemanticscholar.orgscribd.comkhanacademy.org The N-acylation of the secondary amide would result in a diacylated amine derivative. For example, N-acylation of amides with acyl chlorides can be achieved using a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. semanticscholar.org
Table 2: General Conditions for N-Alkylation and N-Acylation of Amides
| Reaction | Reagents | Typical Conditions | Product |
| N-Alkylation | Alkyl Halide, Strong Base (e.g., NaH) | Anhydrous aprotic solvent (e.g., THF, DMF) | N-Alkyl Amide |
| N-Acylation | Acyl Chloride, Base (e.g., DIPEA) | Anhydrous solvent (e.g., CH₂) | Imide |
Reactions at the Aromatic Rings
The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on each ring.
On the Benzamide Ring: The benzamide ring contains two substituents in an ortho relationship: the chloro(phenyl)acetylamino group and the primary carboxamide group (-CONH₂). Both of these groups are generally considered to be ortho-, para-directing and deactivating. mdpi.comnih.govscribd.comnih.gov The acylamino group is deactivating due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the ring through resonance. The carboxamide group is also deactivating. The combined directing effects of these two groups would likely favor substitution at the positions para to each of them. Steric hindrance from the bulky chloro(phenyl)acetylamino group might disfavor substitution at the ortho position.
On the Phenylacetyl Ring: The phenylacetyl ring is monosubstituted with the -CH(Cl)CONH- group. This alkyl group with an electron-withdrawing substituent is generally considered to be ortho-, para-directing and weakly deactivating. Therefore, electrophilic substitution reactions such as nitration or halogenation would be expected to occur primarily at the ortho and para positions of this ring.
Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. mdpi.com The nitro group would be introduced onto one of the aromatic rings, with the position determined by the directing effects of the existing substituents.
Halogenation: Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃. The halogen atom would be introduced onto the aromatic ring at the positions activated by the substituents.
Electrophilic Aromatic Substitution
The structure of this compound contains two phenyl rings, each with differing susceptibility to electrophilic aromatic substitution (EAS).
The Benzamide Ring: This ring is substituted with two groups that exert competing electronic effects.
The N-acylamino group (-NH-C(=O)-CH(Cl)Ph) is an ortho, para-directing group. The nitrogen's lone pair can donate electron density to the ring through resonance, activating these positions. However, this activating effect is significantly attenuated compared to a simple amino group because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group.
The carboxamide group (-C(=O)NH2) is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring. chegg.com
The Phenylacetyl Ring: The phenyl group within the chloro(phenyl)acetyl moiety is directly attached to the carbon of a carbonyl group. This makes the ring strongly deactivated towards electrophilic attack, as the carbonyl group withdraws electron density. Therefore, electrophilic substitution on this ring is significantly less favorable compared to the benzamide ring. lkouniv.ac.in
Typical electrophilic aromatic substitution reactions include nitration (using nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). byjus.comuomustansiriyah.edu.iq
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but their application to this compound has specific considerations. libretexts.org
The chlorine atom in the molecule is attached to an aliphatic carbon (sp³ hybridized), not an aromatic carbon. Standard cross-coupling reactions like Suzuki, Stille, and Heck typically require an sp² hybridized carbon-halide bond (e.g., an aryl halide). nih.govacs.orgorganic-chemistry.org Therefore, the existing chloro group is not suitable for direct participation in these conventional cross-coupling methodologies.
However, palladium catalysis could be employed in other ways:
C-H Activation/Arylation: Modern palladium catalysis allows for the direct functionalization of C-H bonds. The benzamide ring, particularly the -CONH2 group, can act as a directing group to facilitate the regioselective arylation of the ortho C-H bond. acs.orgacs.orgresearchgate.net This approach would involve reacting this compound with an aryl halide in the presence of a suitable palladium catalyst to form a new biaryl structure. nih.govresearchgate.net
Coupling of Derivatized Substrates: If the molecule were first subjected to electrophilic aromatic substitution to introduce a halogen (e.g., bromine or iodine) onto the benzamide ring, the resulting aryl halide could then serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions to introduce new alkyl, aryl, or vinyl groups.
Formation of Novel Heterocyclic Derivatives
The structure of this compound is an excellent precursor for the synthesis of various heterocyclic compounds. The reactivity of the α-chloroacetyl group is the key feature, as the chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. ekb.eg
Quinazolinone Derivatives: The 2-aminobenzamide (B116534) core is a well-established starting material for quinazolinones. researchgate.netnih.govresearchgate.net Cyclization can be achieved by reacting the primary amine of the benzamide moiety with a suitable one-carbon source, which can be generated in situ from various reagents under catalytic conditions. acs.orgrsc.org For instance, intramolecular cyclization involving the amide nitrogen and the primary amine could potentially lead to seven-membered rings like benzodiazepines, although this often requires specific reaction pathways. wum.edu.plgoogle.comrsc.orgsemanticscholar.org
Thiazolidinone Derivatives: N-aryl chloroacetamides are known to react with sulfur-containing nucleophiles to form heterocyclic systems. For example, reaction with ammonium thiocyanate (B1210189) or thiourea (B124793) can lead to the formation of thiazolidinone rings. ekb.egnih.gov This involves an initial nucleophilic substitution of the chlorine atom by the sulfur atom, followed by an intramolecular cyclization. researchgate.netnih.gov
Other Heterocycles: The versatile α-chloroacetyl group can react with a wide array of binucleophiles to generate diverse heterocyclic scaffolds. Intramolecular reactions involving the amide nitrogen or the primary amine of the benzamide group can also be envisioned under specific conditions to form various ring systems. mdpi.comnih.govresearchgate.netnih.gov
The following table summarizes potential heterocyclic syntheses starting from this compound based on established reactivity of its core structures.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and optimizing conditions.
Electrophilic Aromatic Substitution: The mechanism proceeds in two main steps. First, the electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.commsu.edu In the second step, a base removes a proton from the sp³-hybridized carbon of the arenium ion, which restores the aromaticity of the ring and yields the substituted product. libretexts.org The regioselectivity (ortho, para vs. meta) is determined by the stability of the intermediate arenium ion, which is influenced by the electronic effects of the substituents already present on the ring. libretexts.org
Heterocycle Formation (e.g., Thiazolidinone Synthesis): The formation of a thiazolidinone ring from an N-aryl chloroacetamide and thiourea provides a representative example. The mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom. nih.gov This occurs via an S_N2 mechanism, displacing the chloride ion and forming an S-alkylated isothiouronium salt intermediate. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea moiety attacks the carbonyl carbon of the acetyl group. Subsequent loss of a water molecule (dehydration) results in the formation of the final heterocyclic ring. nih.gov
Table of Compounds
In Vitro Biological Activity and Mechanistic Investigations of 2 Chloro Phenyl Acetyl Amino Benzamide and Analogues
Enzyme Inhibition Studies
The interaction of 2-{[Chloro(phenyl)acetyl]amino}benzamide and its analogues with various enzymes has been a subject of scientific inquiry to determine their potential as modulators of cellular pathways.
Histone Deacetylase (HDAC) Inhibition Assays
While direct experimental data on the histone deacetylase (HDAC) inhibitory activity of this compound is not extensively documented in the available literature, the broader class of benzamide-containing compounds has been a significant area of research for HDAC inhibition. Notably, N-(2-aminophenyl)-benzamide derivatives have been identified as a promising class of HDAC inhibitors. For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has demonstrated selective inhibitory activity against Class I HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively researchgate.netscielo.br. This suggests that the N-(2-aminophenyl)benzamide scaffold can serve as an effective zinc-binding group in the active site of these enzymes. Further research on other N-(2-aminophenyl)-benzamide analogues has reinforced their potential as potent inhibitors of HDAC1 and HDAC2 at nanomolar concentrations nih.gov. The structural similarity of this compound to this class of compounds suggests a potential for HDAC inhibitory activity, though this remains to be experimentally verified.
Glucokinase Activation Profiling
Glucokinase (GK) is a crucial enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. While specific studies on the glucokinase activation profile of this compound are not available, various other benzamide (B126) derivatives have been investigated as allosteric glucokinase activators mdpi.comnih.gov. Research in this area has led to the discovery of novel phenylethyl benzamide and 2-amino benzamide derivatives that are potent activators of glucokinase mdpi.comnih.gov. For example, one study identified a novel phenylethyl benzamide, YH-GKA, as an active glucokinase activator with an EC50 of 70 nM nih.gov. Another study detailed the structure-activity relationships of 2-amino benzamide derivatives as potent GK activators mdpi.com. These findings highlight the potential of the benzamide scaffold in designing glucokinase activators; however, the specific activity of this compound in this regard has not been reported.
Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-glucosidase, α-amylase)
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key mechanism for controlling postprandial hyperglycemia. Although direct inhibitory data for this compound against these enzymes is not available, related studies on acetamide (B32628) and benzamide derivatives indicate a potential for this activity. For instance, a study on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] scielo.brnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide demonstrated significant in vitro inhibition of both α-glucosidase and α-amylase, with IC50 values of 5.17 ± 0.28 μM and 18.82 ± 0.89 μM, respectively dovepress.commdpi.com. Another study on novel 1,2-benzothiazine-N-arylacetamides also reported potent α-glucosidase inhibition, with some derivatives showing significantly greater potency than the standard drug, acarbose (B1664774) nih.gov. These findings suggest that the N-arylacetamide moiety, a key structural feature of this compound, may contribute to the inhibition of these carbohydrate-hydrolyzing enzymes.
Antimicrobial Efficacy Assessments
The evaluation of this compound and its analogues for antimicrobial properties has yielded significant findings, particularly in the context of bacterial and fungal pathogens.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Several studies have highlighted the antibacterial potential of compounds structurally related to this compound. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with moderate to low activity against the Gram-negative bacterium Escherichia coli researchgate.net. The antibacterial activity was found to be influenced by the nature and position of substituents on the phenyl ring researchgate.net.
For instance, N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide were among the more active compounds against Gram-positive strains researchgate.net. Another study on a chloramphenicol (B1208) derivative, N-phenyl 2,2-dichloroacetamide, also reported antibacterial activity against S. aureus mdpi.com. Furthermore, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its antibacterial activity against Klebsiella pneumoniae, a Gram-negative bacterium scielo.brnih.gov. This compound, when used in combination with antibiotics like meropenem (B701) and imipenem, showed a synergistic effect nih.gov.
The following table summarizes the minimum inhibitory concentrations (MICs) for some N-(substituted phenyl)-2-chloroacetamides against selected bacterial strains.
| Compound | S. aureus (MIC μg/mL) | MRSA (MIC μg/mL) | E. coli (MIC μg/mL) |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | 62.5 | 62.5 | >500 |
| N-(4-fluorophenyl)-2-chloroacetamide | 62.5 | 62.5 | >500 |
| N-(3-bromophenyl)-2-chloroacetamide | 62.5 | 62.5 | 500 |
| N-phenyl-2-chloroacetamide | 125 | 125 | >500 |
Antifungal Activity Against Pathogenic Fungi
The antifungal properties of analogues of this compound have been well-documented, particularly for the closely related compound 2-chloro-N-phenylacetamide. This compound has demonstrated significant in vitro activity against a range of pathogenic fungi, including various Candida species and Aspergillus flavus scielo.brscielo.brnih.govresearchgate.net.
Studies have shown that 2-chloro-N-phenylacetamide exhibits inhibitory activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values typically ranging from 128 to 256 μg/mL scielo.brresearchgate.net. The Minimum Fungicidal Concentration (MFC) for these species was found to be in the range of 512 to 1024 μg/mL scielo.brresearchgate.net. Furthermore, this compound has been shown to inhibit biofilm formation and disrupt pre-formed biofilms of Candida species scielo.br.
Against Candida tropicalis and Candida parapsilosis, 2-chloro-N-phenylacetamide displayed MIC values between 16 and 256 μg/mL nih.gov. In silico studies suggest that its mechanism of action may involve the inhibition of dihydrofolate reductase (DHFR) nih.gov.
The antifungal activity of 2-chloro-N-phenylacetamide also extends to filamentous fungi. Against strains of Aspergillus flavus, it exhibited MIC values ranging from 16 to 256 μg/mL and MFC values from 32 to 512 μg/mL scielo.br. The proposed mechanism of action in this case involves binding to ergosterol (B1671047) in the fungal plasma membrane and possible inhibition of DNA synthesis scielo.br.
The following tables present a summary of the in vitro antifungal activity of 2-chloro-N-phenylacetamide.
| Fungal Species | Strain | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| C. albicans | Strain 1 | 128 | 512 |
| Strain 2 | 256 | 1024 | |
| C. parapsilosis | Strain 1 | 128 | 1024 |
| Strain 2 | 256 | 1024 | |
| C. tropicalis | Clinical Isolate 1 | 16-256 | Not Reported |
| Strain Type | MIC Range (μg/mL) | MFC Range (μg/mL) |
|---|---|---|
| Clinical and ATCC Strains | 16 - 256 | 32 - 512 |
Antiproliferative Activity in Cancer Cell Lines (In Vitro)
The evaluation of antiproliferative activity is a foundational step in assessing the anticancer potential of a chemical compound. For analogues of this compound, this has been extensively studied across a variety of human cancer cell lines.
Assessment of Growth Inhibition (IC50 values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. Studies on benzamide analogues have demonstrated significant growth-inhibitory effects.
For instance, the analogue N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed potent activity against specific solid tumor cell lines. nih.govnih.gov It exhibited an IC50 value of 2.66 µM in A2780 ovarian cancer cells and 1.73 µM in HepG2 liver cancer cells. nih.govnih.gov This potency was notably higher than the established anticancer agent Suberoylanilide Hydroxamic Acid (SAHA) in the same cell lines. nih.govnih.gov
Another analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), also displayed strong antiproliferative activities against a panel of tumor cell lines. nih.gov Notably, it showed significant efficacy against both solid and non-solid tumor cells, with IC50 values of 1.30 µM in HepG2 (liver), 0.55 µM in U937 (lymphoma), 1.41 µM in HeLa (cervical), and 1.31 µM in K562 (leukemia) cells. nih.gov
A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides also demonstrated inhibitory activity against K562 cells, with the most active compounds having IC50 values ranging from 0.57 to 8.1 µM. nih.gov
Table 1: Antiproliferative Activity (IC50) of Benzamide Analogues in Human Cancer Cell Lines
| Compound Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| NA | A2780 | Ovarian | 2.66 | nih.govnih.gov |
| NA | HepG2 | Liver | 1.73 | nih.govnih.gov |
| FNA | HepG2 | Liver | 1.30 | nih.gov |
| FNA | U937 | Lymphoma | 0.55 | nih.gov |
| FNA | H460 | Lung | 4.73 | nih.gov |
| FNA | FTC-133 | Thyroid | 9.09 | nih.gov |
| FNA | HeLa | Cervical | 1.41 | nih.gov |
| FNA | K562 | Leukemia | 1.31 | nih.gov |
Evaluation of Apoptosis Induction in Cellular Models
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Inducing apoptosis is a key characteristic of many effective anticancer agents. nih.gov Research has shown that benzamide analogues can trigger this process in cancer cells.
In studies using HepG2 liver cancer cells, treatment with the analogue NA led to a dose-dependent increase in apoptosis. nih.gov This was confirmed through flow cytometry analysis after staining with Annexin V-FITC and propidium (B1200493) iodide. nih.gov Similarly, the fluorinated analogue FNA was also found to significantly promote apoptosis in HepG2 cells. frontiersin.org Following treatment with increasing concentrations of FNA (1, 3, and 9 µM), the apoptotic rate increased from 5.83% in untreated cells to 14.08%, 19.11%, and 28.83%, respectively. frontiersin.org Western blot analysis further supported these findings by showing an induction of cleaved caspase-3 and caspase-9, which are key executioner proteins in the apoptotic cascade. nih.gov
Cell Cycle Progression Analysis
Cancer is characterized by uncontrolled cell division resulting from a dysregulated cell cycle. nih.govfrontiersin.org Agents that can interfere with the cell cycle, causing it to halt at specific checkpoints, can effectively inhibit tumor growth. Analogues of this compound have been shown to modulate cell cycle progression.
Treatment of HepG2 cells with the analogues NA and FNA resulted in a dose-dependent cell cycle arrest at the G2/M phase. nih.govfrontiersin.org This phase is a critical checkpoint before cells enter mitosis. By causing an accumulation of cells in the G2/M phase, these compounds prevent cell division and subsequent proliferation. nih.govfrontiersin.org This effect was confirmed by Western blotting, which revealed the phosphorylation of cdc2, a key regulator of the G2/M transition. nih.gov
Impact on Microtubule Dynamics and Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and are critical for the formation of the mitotic spindle during cell division. nih.gov The dynamic process of microtubule assembly (polymerization) and disassembly (depolymerization) is a well-established target for anticancer drugs. nih.govnih.gov
Investigations into a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides revealed that their antiproliferative effects are due to their action as antitubulin agents. nih.govnih.gov The most active compound in this series was shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics. nih.govnih.gov This disruption prevents the formation of a functional mitotic spindle, leading to cell cycle arrest and ultimately, cell death. nih.gov
Exploration of Structure-Activity Relationships (SAR) for Biological Effects
Structure-activity relationship (SAR) studies are vital for optimizing the potency and selectivity of lead compounds in drug discovery. For various series of benzamide analogues, specific structural features have been correlated with their biological activity.
In one study of 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivatives, SAR analysis revealed that compounds possessing electron-withdrawing groups exhibited enhanced activity. bohrium.com For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that having both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on a phenyl ring was highly favorable for inhibitory activity against certain enzymes. nih.gov Furthermore, substitutions at the 5-position of the benzamido moiety with halogens, particularly iodine, were shown to have a positive effect on the inhibitory activity of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. nih.gov These findings provide a rational basis for the future design of more potent benzamide-based therapeutic agents.
Elucidation of Molecular Mechanisms of Action within Cellular Systems
Understanding the precise molecular mechanisms by which a compound exerts its effects is crucial for its development as a therapeutic agent. For the analogues of this compound, two primary mechanisms of action have been identified in vitro.
The first is the inhibition of histone deacetylases (HDACs). The analogues N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its fluorinated counterpart (FNA) were identified as Class I HDAC inhibitors. nih.govnih.govnih.gov NA demonstrated potent inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC50 values of 95.2, 260.7, and 255.7 nM, respectively. nih.govnih.gov FNA was found to be particularly potent against HDAC3, with an IC50 of 95.48 nM. nih.govfrontiersin.org HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, ultimately contributing to the observed anticancer effects like apoptosis and cell cycle arrest. nih.gov
The second identified mechanism is the disruption of microtubule function. As detailed in section 6.3.4, certain benzamide analogues, such as specific 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, act as antitubulin agents. nih.govnih.gov They inhibit the polymerization of tubulin, the building block of microtubules. This action disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division, leading to G2/M cell cycle arrest. nih.govnih.gov
Analytical Method Development for 2 Chloro Phenyl Acetyl Amino Benzamide
Chromatographic Techniques for Purity and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For 2-{[Chloro(phenyl)acetyl]amino}benzamide, various chromatographic techniques can be developed and validated to assess its purity and determine its concentration in different matrices.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile or thermally unstable compounds, making it highly suitable for this compound. A typical reversed-phase HPLC method can be developed for its separation and quantification.
The development of an HPLC method would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A C18 column is often the stationary phase of choice for compounds with moderate polarity like this benzamide (B126) derivative. The mobile phase composition, typically a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), would be optimized using a gradient elution to ensure the separation of the main compound from any potential impurities or degradation products. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For benzamides, this is often in the UV region. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This table presents a hypothetical set of starting conditions for method development and would require experimental validation.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and potential for thermal degradation. However, GC can be employed for the analysis of volatile impurities or for the compound itself after a suitable derivatization step. rsc.org
Derivatization can be used to convert the non-volatile benzamide into a more volatile and thermally stable derivative. For instance, reaction with a silylating agent could be explored. A more common application of GC in this context would be to quantify volatile starting materials or by-products from its synthesis, such as phenylacetyl chloride or related compounds. researchgate.netmassbank.eu The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the trace analysis of impurities and for the identification of metabolites in biological matrices. nih.gov
For this compound, an LC-MS method would likely use an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. nih.gov In MRM mode, specific precursor-to-product ion transitions are monitored, allowing for highly specific quantification even in complex matrices.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments resulting from the collision-induced dissociation of the precursor ion. |
| Collision Energy | To be optimized for maximum fragment ion intensity. |
The specific m/z values would need to be determined experimentally.
Spectroscopic Analytical Methods
Spectroscopic methods provide information about the molecular structure and concentration of a substance based on its interaction with electromagnetic radiation. These techniques are often used for rapid and non-destructive analysis.
UV-Visible spectrophotometry is a simple and cost-effective technique for quantifying compounds that absorb light in the UV-Vis region. The presence of aromatic rings and amide functional groups in this compound suggests that it will have a characteristic UV absorption spectrum. reddit.comacademie-sciences.fr
To determine the concentration of the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This method is particularly useful for routine analysis, such as in dissolution testing or for concentration determination in bulk drug substance. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the identification and quality control of organic compounds. The FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the bonds within the molecule. specac.com
For this compound, the FTIR spectrum would show characteristic absorption bands corresponding to its various functional groups. This allows for the confirmation of the compound's identity by comparing its spectrum to that of a reference standard. It can also be used to detect the presence of impurities that may have different functional groups. researchgate.net
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3200 (broad) specac.com |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=O Stretch (Amide I) | 1680 - 1630 (strong) specac.comresearchgate.net |
| N-H Bend (Amide II) | 1640 - 1550 researchgate.net |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-N Stretch | 1400 - 1200 researchgate.net |
| C-Cl Stretch | 800 - 600 |
This table is based on general spectroscopic principles and data for similar compounds. specac.comvscht.cz
Capillary Electrophoresis (CZE)
Capillary Zone Electrophoresis is a high-efficiency separation technique well-suited for the analysis of small molecules like this compound. The separation is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
Method Development:
A hypothetical CZE method for the analysis of this compound would be developed based on its chemical structure. The presence of aromatic rings suggests strong UV absorbance, making UV detection a suitable choice. The amide and benzamide moieties may possess ionizable groups, allowing for separation in a buffered electrolyte solution.
Instrumentation and Parameters:
A standard capillary electrophoresis system equipped with a UV detector would be employed. The method parameters would be optimized to achieve a sharp peak shape, good resolution from potential impurities, and a reasonable migration time.
| Parameter | Proposed Value/Condition | Rationale |
| Capillary | Fused silica (B1680970), 50 µm i.d., 60 cm total length (51.5 cm effective) | Standard dimensions for good resolution and sensitivity. |
| Background Electrolyte (BGE) | 25 mM Sodium phosphate (B84403) buffer, pH 7.0 | Provides buffering capacity and maintains a stable pH for consistent migration. |
| Applied Voltage | 20 kV | Offers a balance between separation speed and Joule heating. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (pressure) injection, 50 mbar for 5 s | A common and reproducible method for sample introduction. |
| Detection | UV absorbance at 254 nm | Aromatic rings in the molecule are expected to have strong absorbance at this wavelength. |
Expected Results:
Under these conditions, this compound is expected to migrate as a single, sharp peak. The migration time would be a characteristic property of the compound under the specified conditions and could be used for identification. The peak area would be proportional to the concentration, allowing for quantitative analysis. Method validation would be required to establish linearity, accuracy, precision, and limits of detection and quantification.
Titrimetric Analysis
Titrimetric analysis, a classic and reliable quantitative method, could be adapted for the assay of this compound. The feasibility of a titrimetric method would depend on the presence of a suitable functional group that can react stoichiometrically with a standard titrant.
Potential Titration Strategies:
Acid-Base Titration: The amide protons in the molecule are generally not acidic enough for a direct titration in aqueous media. However, in a non-aqueous environment, the N-H proton of the primary amide could potentially be titrated with a strong base like sodium methoxide.
Argentometric Titration: The covalently bound chlorine atom in the chloroacetyl group is not directly titratable with silver nitrate (B79036). However, a preliminary hydrolysis step could be employed to liberate the chloride ion. By refluxing the compound with a strong base (e.g., sodium hydroxide), the chloroacetyl group would undergo nucleophilic substitution to form a glycolic acid derivative and release a chloride ion. The resulting chloride could then be quantified by argentometric titration (Mohr's or Volhard's method).
Hypothetical Argentometric Titration Procedure:
An accurately weighed sample of this compound would be dissolved in a suitable solvent.
A known excess of standardized sodium hydroxide (B78521) solution would be added, and the mixture would be heated under reflux to ensure complete hydrolysis of the chloroacetyl group.
After cooling, the solution would be neutralized, and the liberated chloride ions would be titrated with a standardized solution of silver nitrate using a suitable indicator (e.g., potassium chromate).
The amount of silver nitrate consumed would be stoichiometrically related to the amount of this compound in the sample.
| Step | Reagent/Parameter | Purpose |
| Sample Preparation | Accurately weighed sample | To ensure quantitative accuracy. |
| Hydrolysis | 1 M Sodium Hydroxide, Reflux | To liberate the chloride ion from the chloroacetyl group. |
| Titration | 0.1 M Silver Nitrate | Standard solution to react with the liberated chloride ions. |
| Indicator | Potassium Chromate | To detect the endpoint of the titration. |
Potential Applications and Future Research Avenues
Exploration of Novel Therapeutic Targets and Biomedical Applications:There is no biological data to suggest any therapeutic potential or to guide the exploration of biomedical applications.
While research exists for structurally related compounds, such as other benzamide (B126) and phenylacetamide derivatives, the user's strict instruction to focus solely on 2-{[Chloro(phenyl)acetyl]amino}benzamide prevents the inclusion of such information. Discussing related compounds would fall outside the specified scope and would be speculative.
Future research on this specific molecule would first require its novel synthesis and characterization. Following this, exploratory screening in various biological assays or material science applications could provide the foundational data needed to pursue the research avenues detailed in the requested outline. Until such foundational research is conducted and published, a comprehensive article on this compound remains unfeasible.
Q & A
Q. What are the primary synthetic routes for preparing 2-{[Chloro(phenyl)acetyl]amino}benzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting a chloro(phenyl)acetyl chloride derivative with 2-aminobenzamide under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide bond . Alternatively, substitution reactions at the chloro group using amines or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C yield derivatives . Characterization typically employs -NMR to confirm amide bond formation and substitution patterns.
Q. How is the stability of this compound assessed under varying pH conditions?
- Methodological Answer : Hydrolysis studies are conducted in buffered solutions (pH 1–13) at 25–37°C. The amide bond is stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl) or bases (e.g., NaOH) to yield 2-aminobenzamide and chloro(phenyl)acetic acid. Reaction progress is monitored via HPLC or LC-MS, with half-life calculations used to quantify stability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent positions and confirm amide bond integrity. Overlapping signals (e.g., aromatic protons) may require 2D experiments like COSY or HSQC .
- FT-IR : Amide I (1640–1680 cm) and II (1510–1560 cm) bands validate the amide group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for nucleophilic substitution at the chloro group?
- Methodological Answer : Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature : Reactions at 80–100°C improve kinetics but may require inert atmospheres to prevent decomposition.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) or KI (for Finkelstein-type reactions) accelerate substitutions .
- Table 1 :
| Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Amine | DMF | 80 | 78–85 |
| Thiol | DMSO | 60 | 65–72 |
Q. How do electronic effects of substituents influence the reactivity of the chloro group?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity at the chloro site, accelerating substitution. Hammett σ constants correlate with reaction rates in meta/para-substituted derivatives. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets model charge distribution and transition states .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Dynamic NMR : Resolves conformational exchange broadening in -NMR (e.g., rotamers of the amide bond) by varying temperature .
- X-ray Crystallography : Provides unambiguous structural confirmation when NMR data is ambiguous. For example, crystallographic data can distinguish between regioisomers in substituted benzamides .
Q. How can computational modeling predict biological target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like kinases or GPCRs. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonds with the amide group). Validation involves comparing in silico results with enzyme inhibition assays (IC) .
Data Contradiction Analysis
Q. Why do hydrolysis rates vary across studies for structurally analogous benzamides?
- Analysis : Discrepancies arise from:
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) hinder nucleophilic attack, slowing hydrolysis.
- Solvent Polarity : Aqueous-organic biphasic systems (e.g., THF/HO) alter reaction kinetics versus pure aqueous conditions .
- Counterion Effects : Alkali metal ions (e.g., Na vs. K) in basic solutions influence transition-state stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
